tert-Butyl 2-benzylisoindoline-1-carboxylate
Overview
Description
Tert-Butyl 2-benzylisoindoline-1-carboxylate: is a chemical compound belonging to the class of isoindolines, which are characterized by a fused benzene and pyrrole ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-benzylisoindoline-1-carboxylate typically involves the reaction of isoindoline with benzyl chloride in the presence of a base, followed by the protection of the amino group with tert-butyl carbamate. The reaction conditions include the use of a polar aprotic solvent, such as dimethylformamide (DMF), and a base like triethylamine (TEA) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: Tert-Butyl 2-benzylisoindoline-1-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can produce isoindoline derivatives with reduced functional groups.
Substitution: Substitution reactions can result in the formation of various substituted isoindolines.
Scientific Research Applications
Chemistry: Tert-Butyl 2-benzylisoindoline-1-carboxylate is used as a building block in the synthesis of more complex organic molecules. Its structural features make it a valuable intermediate in the construction of pharmaceuticals and other bioactive compounds.
Biology: The compound has shown potential in biological studies, particularly in the development of new drugs. Its derivatives have been investigated for their biological activities, including antiviral, anti-inflammatory, and anticancer properties.
Medicine: In the medical field, this compound and its derivatives are being explored for their therapeutic potential. Research is ongoing to determine their efficacy in treating various diseases and conditions.
Industry: The compound is used in the chemical industry for the synthesis of various products, including dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which tert-Butyl 2-benzylisoindoline-1-carboxylate exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action depends on the specific application and the derivatives involved.
Comparison with Similar Compounds
Indole: A closely related compound with a similar structure but lacking the benzyl group.
Isoindoline: The parent compound without the tert-butyl carbamate protection.
Benzylisoindoline: A derivative with a benzyl group but without the tert-butyl carbamate protection.
Uniqueness: Tert-Butyl 2-benzylisoindoline-1-carboxylate is unique due to its tert-butyl carbamate protection, which enhances its stability and reactivity compared to similar compounds. This protection allows for selective reactions and the synthesis of more complex molecules.
Properties
IUPAC Name |
tert-butyl 2-benzyl-1,3-dihydroisoindole-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO2/c1-20(2,3)23-19(22)18-17-12-8-7-11-16(17)14-21(18)13-15-9-5-4-6-10-15/h4-12,18H,13-14H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODVDJZKQLNTZST-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1C2=CC=CC=C2CN1CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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